N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Description
N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C25H26FN3O4S and its molecular weight is 483.56. The purity is usually 95%.
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Mechanism of Action
F2692-0611, also known as N-(3-fluoro-4-methylphenyl)-2-({6-oxo-5-[3-(propan-2-yloxy)propyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide or N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro1benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, is a potent and selective inhibitor with a unique mechanism of action.
Target of Action
The primary targets of F2692-0611 are the proteins Menin and KMT2A (also known as MLL1) . These proteins play a crucial role in sustaining leukemic cells with KMT2A and NPM1 alterations .
Mode of Action
F2692-0611 acts by inhibiting the interaction between the scaffolding protein Menin and the methyltransferase KMT2A . This interaction is essential for the survival of leukemic cells with KMT2A and NPM1 alterations .
Biochemical Pathways
The inhibition of the Menin-KMT2A interaction disrupts the biochemical pathways that sustain leukemic cells with KMT2A and NPM1 alterations . The downstream effects of this disruption are currently under investigation.
Result of Action
The inhibition of the Menin-KMT2A interaction by F2692-0611 has shown promising results in preclinical studies. It demonstrated activity against KMT2A-rearranged or NPM1-mutated leukemic cell lines and primary leukemia patient samples in vitro and in vivo . In a first-in-human Phase 1 study, F2692-0611 showed an acceptable safety profile and encouraging antileukemic activity .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O4S/c1-15(2)32-12-6-11-29-24(31)23-22(18-7-4-5-8-20(18)33-23)28-25(29)34-14-21(30)27-17-10-9-16(3)19(26)13-17/h4-5,7-10,13,15H,6,11-12,14H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKWOJZSMUNIQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCCOC(C)C)OC4=CC=CC=C43)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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